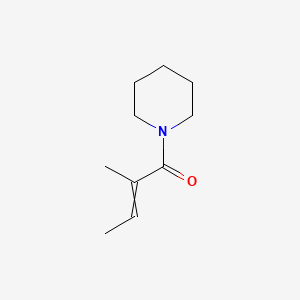
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C11H13ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to a methylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(2-chlorophenoxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(2-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenoxy)-2-methylpropanoic acid and methanol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Hydrolysis: 2-(2-chlorophenoxy)-2-methylpropanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-hydroxy-2-(4-pyridinyl)propanoate
Comparison: Methyl 2-(2-chlorophenoxy)-2-methylpropanoate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding affinity in biological systems. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Propiedades
Número CAS |
63034-66-2 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
Clave InChI |
CCDIFPQIWCOMJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)OC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)

![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)



![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)

![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
